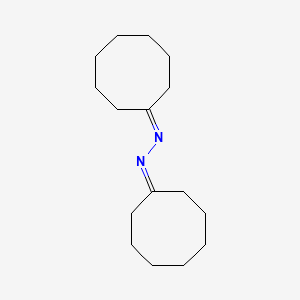
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylideneaminooxy moiety, which is further linked to a hexanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the fluorenylideneaminooxy intermediate through a series of condensation reactions. The final step involves the attachment of the hexanoic acid chain under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorenylideneaminooxy compounds.
Aplicaciones Científicas De Investigación
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-propionic acid
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is unique due to its longer hexanoic acid chain, which may influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different applications and effectiveness in various scientific and industrial contexts.
Propiedades
Número CAS |
5001-47-8 |
|---|---|
Fórmula molecular |
C19H15N5O11 |
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxyhexanoic acid |
InChI |
InChI=1S/C19H15N5O11/c1-2-3-4-15(19(25)26)35-20-18-11-5-9(21(27)28)7-13(23(31)32)16(11)17-12(18)6-10(22(29)30)8-14(17)24(33)34/h5-8,15H,2-4H2,1H3,(H,25,26) |
Clave InChI |
DTIXJPIQFBUQIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)


![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)

![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)


![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
